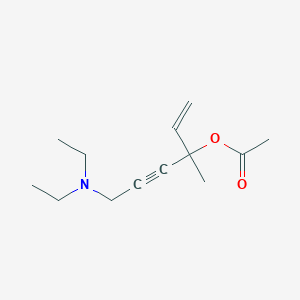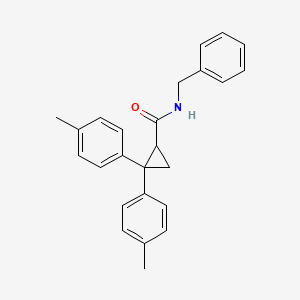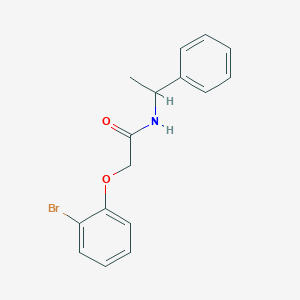
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate, also known as DMAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMAVA is a member of the alkyne family and is structurally similar to other compounds such as propargyl alcohol and propargylamine. The compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
作用机制
The mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate is not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate are not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
实验室实验的优点和局限性
The advantages of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of various compounds, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
未来方向
For the study of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate include further investigation of its potential as a building block for the synthesis of various compounds. It also includes further investigation of its potential as a fluorescent probe for the detection of metal ions and its potential as a photosensitizer in photodynamic therapy. Further studies are needed to understand the mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate and its potential toxicity.
合成方法
The synthesis of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate involves the reaction of 4-(diethylamino)-1-methyl-2-butyn-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is purified using chromatography. The yield of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate obtained from this method is high, making it a suitable method for large-scale production.
科学研究应用
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied extensively for its potential applications in different fields of scientific research. In the field of chemistry, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been used as a building block for the synthesis of various compounds. It has been used to synthesize new derivatives of pyridine, pyrimidine, and quinoline, which have shown promising results in biological assays.
In the field of biology, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes that have shown potential as anticancer agents. 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has also been studied for its potential as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
[6-(diethylamino)-3-methylhex-1-en-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFRNWTVQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)


![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)

methanone](/img/structure/B5168266.png)

